β-L-阿拉伯呋喃糖甲基

描述

Methyl beta-L-arabinopyranoside is a crucial chemical compound widely used in the biomedical industry. It serves as a valuable substrate for enzymatic studies and carbohydrate-based drug synthesis .

Molecular Structure Analysis

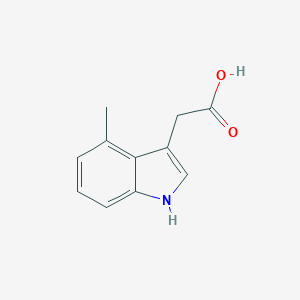

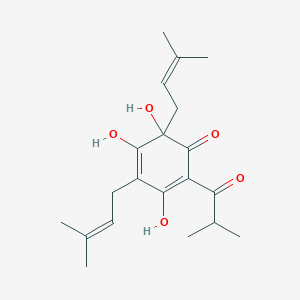

The crystalline and molecular structure of Methyl beta-L-arabinopyranoside has been determined using roentgenostructural analysis. The geometric parameters of the glycoside bond have been determined. The presence of an O(2)-H…O(1) intramolecular hydrogen bond in the molecule has been established .

Chemical Reactions Analysis

While specific chemical reactions involving Methyl beta-L-arabinopyranoside are not detailed in the search results, it is noted as a biochemical reagent used in life science related research .

Physical And Chemical Properties Analysis

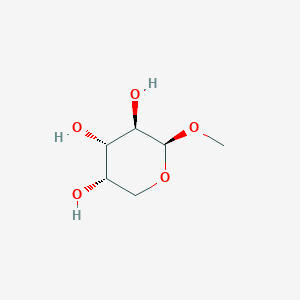

Methyl beta-L-arabinopyranoside has a molecular weight of 164.16 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. Its exact mass and other properties can be computed .

科学研究应用

分子结构分析

β-L-阿拉伯呋喃糖甲基的晶体和分子结构已得到广泛研究。它的几何参数,特别是糖苷键的参数,以及分子中存在分子内氢键,已得到确立,有助于更深入地理解其化学特性 (Il'in, Reshetnyak & Evtushenko, 1985)。

合成和化学转化

该化合物已用于各种合成工艺中。例如,它参与了 4-氨基-4-脱氧-L-阿拉伯糖及其还原产物 1,4-二脱氧-1,4-亚氨基-L-阿拉伯糖醇的合成,说明了其在创建复杂分子方面的多功能性 (Naleway, Raetz & Anderson, 1988)。

部分甲基化的动力学

β-L-阿拉伯呋喃糖甲基的部分甲基化的动力学一直是研究的主题,提供了对其羟基反应顺序的见解,这对于理解其化学行为至关重要 (Evtushenko & Ovodov, 1973)。

核磁共振波谱研究

已经使用核磁共振波谱法进行研究以了解 β-L-阿拉伯呋喃糖甲基与各种离子(例如溶液中的钙和钾)的相互作用。这些研究在碳水化合物化学领域至关重要 (Zhuo 等,2008)。

糖苷研究中的探索

β-L-阿拉伯呋喃糖甲基已被用于探索新的糖苷,展示了其在新化合物发现和合成中的应用 (Kennelly 等,1995)。

在单糖苷分离中的应用

它还已从芙蓉等植物的根中分离为天然单糖苷,表明其在天然产物研究中的存在和相关性 (Qiu 等,1998)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl beta-L-arabinopyranoside | |

CAS RN |

1825-00-9 | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-L-arabinopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Methyl beta-L-arabinopyranoside used in analyzing atmospheric aerosols?

A1: Methyl beta-L-arabinopyranoside serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods developed for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols [, ]. These compounds are significant as they can indicate the sources of aerosols, such as biomass burning or vegetation.

Q2: How does using Methyl beta-L-arabinopyranoside as an internal standard improve the accuracy of levoglucosan analysis?

A2: The chemical structure of Methyl beta-L-arabinopyranoside is similar to levoglucosan. This similarity leads to comparable behavior during the extraction and analysis process [, ]. By adding a known amount of Methyl beta-L-arabinopyranoside to the sample, scientists can account for any potential loss of levoglucosan during these steps and achieve a more accurate quantification.

Q3: Has the use of Methyl beta-L-arabinopyranoside as an internal standard revealed any interesting findings regarding atmospheric aerosols?

A3: Yes, research utilizing Methyl beta-L-arabinopyranoside as an internal standard has unveiled seasonal variations in the composition of atmospheric aerosols []. For instance, a study in Ghent, Belgium, observed a higher prevalence of monosaccharide anhydrides, including levoglucosan, during winter, likely due to increased wood burning. Conversely, summer aerosols showed a greater abundance of other saccharidic compounds, suggesting a stronger influence from vegetation.

Q4: Are there any challenges associated with using different filter materials for aerosol collection when analyzing for levoglucosan and utilizing Methyl beta-L-arabinopyranoside?

A4: Research indicates that the type of filter material used for aerosol collection can influence the recovery of Methyl beta-L-arabinopyranoside and other recovery standards like sedoheptulosan []. Notably, recovery from glass filters proved less efficient compared to teflon or quartz filters. This difference highlights the importance of careful filter selection and the need to optimize extraction procedures based on the chosen material to ensure accurate quantification of levoglucosan in atmospheric aerosols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。